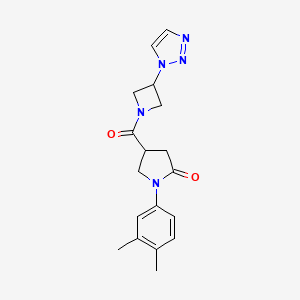
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C14H23Cl2N3O and its molecular weight is 320.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Piperidine derivatives, including those related to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine, have been studied for their corrosion inhibition properties. Research involving quantum chemical calculations and molecular dynamics simulations has demonstrated the effectiveness of these compounds in inhibiting corrosion on iron surfaces (Kaya et al., 2016).
Antibacterial Activity
Studies on piperidine-containing pyrimidine imines and thiazolidinones have shown significant antibacterial activity. These compounds, synthesized through microwave-assisted methods, exhibit potent effects against various bacterial strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Crystallographic Analysis
The crystalline forms of compounds similar to 4-(Oxan-4-yl)-2-(piperidin-4-yl)pyrimidine have been extensively analyzed. Studies have revealed insights into the molecular structures and conformations of these compounds (Wang, Zhou, & Hu, 2006).
GPR119 Agonist Activity
Research into GPR119 agonists has identified N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showcasing their role in enhancing GPR119 agonist activity. These compounds have shown potential in augmenting insulin secretion and lowering plasma glucose levels in diabetic animal models (Kubo et al., 2021).
Adenosine Receptor Antagonism
Piperidine derivatives have been explored as human A₃ adenosine receptor antagonists. Modifications in these molecules have led to the development of water-soluble salts that exhibit strong receptor antagonism, relevant for potential therapeutic applications (Baraldi et al., 2012).
Antimicrobial Properties
Piperidin-1-yl phenyl ethanone derivatives have demonstrated considerable antimicrobial properties. These compounds, obtained through microwave-assisted synthesis, have been effective against a range of bacterial and fungal strains (Merugu, Ramesh, & Sreenivasulu, 2010).
Electronic Properties Analysis
The electronic properties of piperidine-related compounds have been investigated using theoretical methods like density functional theory. These studies provide valuable insights into the interaction dynamics of these molecules with their environment (Essa & Jalbout, 2008).
Eigenschaften
IUPAC Name |
4-(oxan-4-yl)-2-piperidin-4-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-6-15-7-2-12(1)14-16-8-3-13(17-14)11-4-9-18-10-5-11;;/h3,8,11-12,15H,1-2,4-7,9-10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZNOSBNQZJZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=N2)C3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclohexyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B3001462.png)
![methyl (2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)carbamate](/img/structure/B3001463.png)
![2-[4-(2-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B3001465.png)
![Tert-butyl 4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B3001466.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B3001470.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B3001472.png)
![5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3001473.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001474.png)


![1-Methyl-2-oxo-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B3001481.png)
